4-[[Methyl-(8-nitroquinolin-4-yl)amino]methyl]benzamide
Description
4-[[Methyl-(8-nitroquinolin-4-yl)amino]methyl]benzamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Properties
IUPAC Name |
4-[[methyl-(8-nitroquinolin-4-yl)amino]methyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c1-21(11-12-5-7-13(8-6-12)18(19)23)15-9-10-20-17-14(15)3-2-4-16(17)22(24)25/h2-10H,11H2,1H3,(H2,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYSYYWVKVABHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)C(=O)N)C2=C3C=CC=C(C3=NC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[Methyl-(8-nitroquinolin-4-yl)amino]methyl]benzamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of aniline derivatives with glycerol and sulfuric acid, followed by nitration to introduce the nitro group . The methylation and subsequent amination steps are carried out using methyl iodide and appropriate amines under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as nitration, methylation, and amination, followed by purification using techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[[Methyl-(8-nitroquinolin-4-yl)amino]methyl]benzamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Scientific Research Applications
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets. For instance, its anti-influenza activity is attributed to its ability to inhibit the RNA-dependent RNA polymerase of the virus . The nitro group plays a crucial role in its binding affinity and overall activity .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Chloroquine: Known for its antimalarial properties.
Quinazoline: Another nitrogen-containing heterocycle with diverse biological activities.
Uniqueness
4-[[Methyl-(8-nitroquinolin-4-yl)amino]methyl]benzamide stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity . Its nitro group and quinoline core make it a versatile compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
